An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzoyl chloride
Introduction
2-Chloro-4-(trifluoromethyl)benzoyl chloride is a specialty chemical compound that serves as a highly reactive and versatile intermediate in organic synthesis. Its strategic importance is primarily recognized in the development of complex molecules for the pharmaceutical and agrochemical industries.[1] The unique substitution pattern on the benzene ring, featuring a chloro group at the ortho position and a trifluoromethyl group at the para position relative to the acyl chloride, imparts specific reactivity and desirable physicochemical properties to its downstream products. The trifluoromethyl (-CF3) group, in particular, is a valued pharmacophore in modern drug discovery, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide provides a comprehensive technical overview of 2-Chloro-4-(trifluoromethyl)benzoyl chloride, covering its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
Proper identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
| Identifier | Value |
| Chemical Name | 2-Chloro-4-(trifluoromethyl)benzoyl chloride |
| CAS Number | 76286-03-8[4] |
| Molecular Formula | C₈H₃Cl₂F₃O[4] |
| Molecular Weight | 243.01 g/mol [4] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)Cl |
| InChI Key | ZINC39320473 |
While specific, experimentally verified physical data for 2-Chloro-4-(trifluoromethyl)benzoyl chloride is not widely published, properties can be estimated based on closely related analogs and general principles of physical chemistry. It is expected to be a liquid at room temperature, highly reactive, and sensitive to moisture.
Chemical Structure of 2-Chloro-4-(trifluoromethyl)benzoyl chloride
Caption: 2D structure of 2-Chloro-4-(trifluoromethyl)benzoyl chloride.
Synthesis Methodologies
The most prevalent and industrially scalable method for synthesizing benzoyl chlorides is the chlorination of the corresponding benzoic acid.[1] This transformation is a cornerstone of organic synthesis, providing a reliable pathway to a highly reactive acylating agent.
General Reaction Scheme
Caption: General synthesis pathway.
Field-Proven Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is adapted from established methods for converting aromatic carboxylic acids to their acyl chloride counterparts.[5] The choice of thionyl chloride (SOCl₂) is often predicated on its cost-effectiveness and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[5]
Causality and Self-Validation:
-
Anhydrous Conditions: All glassware must be rigorously dried as acyl chlorides, and thionyl chloride itself, react violently with water. This is a self-validating step; the presence of moisture would lead to the hydrolysis of the product back to the carboxylic acid, resulting in low or no yield.
-
Excess Reagent: Using a slight excess of thionyl chloride (1.2-1.5 equivalents) ensures the complete conversion of the starting material.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The cessation of gas evolution (HCl and SO₂) is a reliable indicator that the reaction is nearing completion.
-
Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent chlorinating agent.[5]
Step-by-Step Methodology:
-
Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet from the top of the condenser to a scrubber containing an aqueous sodium hydroxide solution to neutralize the corrosive HCl and SO₂ gases produced.
-
Charging Reagents: Charge the flask with 1.0 equivalent of 2-chloro-4-(trifluoromethyl)benzoic acid. Under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of thionyl chloride. A few drops of DMF can be added as a catalyst.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C). Maintain this temperature for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude 2-Chloro-4-(trifluoromethyl)benzoyl chloride can often be used directly in subsequent steps. For higher purity, vacuum distillation is the preferred method of purification.
Key Applications in Research and Drug Development
2-Chloro-4-(trifluoromethyl)benzoyl chloride is not an end-product itself but a critical building block. The acyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions.
-
Pharmaceutical Synthesis: This compound is used to introduce the 2-chloro-4-(trifluoromethyl)benzoyl moiety into molecules. This is significant because the trifluoromethyl group can dramatically improve a drug's pharmacokinetic profile by blocking metabolic pathways and increasing its lipophilicity, which can enhance cell membrane permeability.[2][6] The chlorine atom provides an additional site for synthetic modification or can influence the electronic properties and conformation of the final molecule.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated groups is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and stability.[3]
-
Materials Science: Benzoyl chlorides are used in the synthesis of polymers and other advanced materials. The specific substitution pattern of this molecule can be leveraged to create materials with tailored thermal or electronic properties.
Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-4-(trifluoromethyl)benzoyl chloride is governed by the electronic effects of its substituents on the electrophilicity of the carbonyl carbon.[7]
-
Electronic Effects: Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing.[7] This inductive effect pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
-
Steric Effects: The chlorine atom at the ortho-position introduces some steric hindrance around the carbonyl group.[7] This can slightly impede the approach of bulky nucleophiles. However, for most common nucleophiles (e.g., amines, alcohols), the activating electronic effects dominate, rendering the compound highly reactive.
General Mechanism: Nucleophilic Acyl Substitution
Caption: Nucleophilic attack and loss of the chloride leaving group.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols. Their high reactivity makes them corrosive and moisture-sensitive.[8]
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[9][10]
-
Lachrymator: Vapors are irritating to the eyes and respiratory system.[4]
-
Reacts with Water: Reacts, often violently, with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[8]
Safe Handling Protocols:
-
Engineering Controls: Always handle 2-Chloro-4-(trifluoromethyl)benzoyl chloride in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.
-
Dispensing: Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and bases.[11]
-
Keep the container tightly sealed to prevent moisture ingress. Storing under an inert gas is recommended.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Chloro-4-(trifluoromethyl)benzoyl chloride, CAS Number 76286-03-8, is a pivotal chemical intermediate whose value is defined by its engineered reactivity. The strategic placement of electron-withdrawing groups makes it an excellent acylating agent, while simultaneously introducing the prized trifluoromethyl moiety into target structures. For professionals in drug discovery and fine chemical synthesis, a thorough understanding of its properties, reaction mechanisms, and stringent handling requirements is essential for leveraging its synthetic potential safely and effectively.
References
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]
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PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Structure and Applications of 4-(Trifluoromethoxy)benzyl Chloride. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Chemsrc. (n.d.). 2-NITRO-4-TRIFLUOROMETHYL-BENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
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